5-(Ethoxymethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)nicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a derivative of nicotinic acid, which is a form of vitamin B3
Mechanism of Action
Target of Action
The primary target of 5-(Ethoxymethyl)nicotinic acid, similar to nicotine, is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those affected by nicotine. Nicotine’s pyridine ring is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
Nicotine is known to have a half-life of approximately 2 hours in the human body . It is metabolized in the liver, and its metabolites are excreted in the urine . The bioavailability of nicotine from smoking is approximately 40% .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine, given their structural similarities. Nicotine is known to stimulate the release of neurotransmitters such as dopamine, which plays a key role in the reward and pleasure centers of the brain .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a related compound, plays a crucial role in various biochemical reactions . Nicotinic acid is involved in the production of NAD, a coenzyme that is essential for a wide range of redox reactions
Cellular Effects
Nicotinic acid and its derivatives have been shown to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Metabolic Pathways
It is known that nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)nicotinic acid typically involves the ethoxymethylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
5-(Ethoxymethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a vitamin B3 derivative.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
Ethyl nicotinate: Another derivative of nicotinic acid with similar structural features.
Methyl nicotinate: A compound with a similar structure but with a methyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)nicotinic acid is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-(ethoxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5H,2,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWFTSOLDRMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.